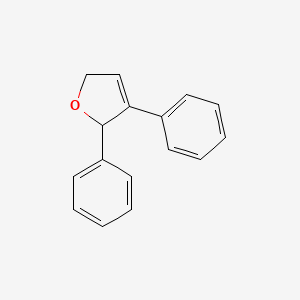
2,3-Diphenyl-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by the presence of two phenyl groups attached to the furan ring, which is partially saturated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can also yield 2,5-dihydrofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of supported catalysts, such as palladium or platinum deposited on catalyst support materials, is common in industrial settings . These methods ensure high yields and efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in ring-opening reactions with methylenecyclopropanes and diphenyl diselenide, leading to the formation of 3-phenylselenyl-2,5-dihydrofurans .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidative cyclization and diphenyl diselenide for ring-opening reactions . These reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres.
Major Products: The major products formed from the reactions of this compound include various substituted dihydrofurans and phenylselenyl derivatives .
Aplicaciones Científicas De Investigación
2,3-Diphenyl-2,5-dihydrofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cyclization, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various cellular processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 2,3-Diphenyl-2,5-dihydrofuran is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other dihydrofurans and contributes to its diverse range of applications in scientific research.
Propiedades
Número CAS |
15377-94-3 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,3-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2 |
Clave InChI |
GQNNLYZFMYUPJA-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


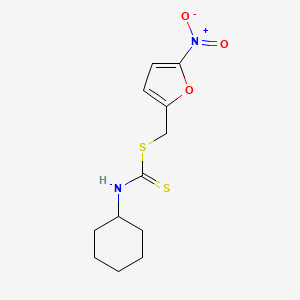
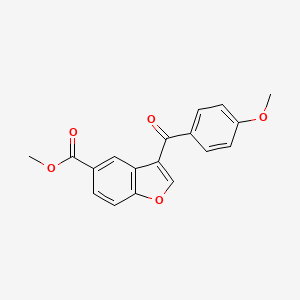
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
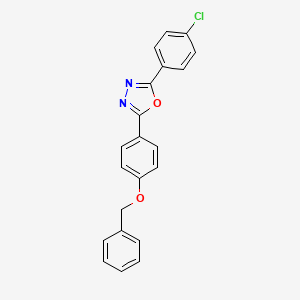
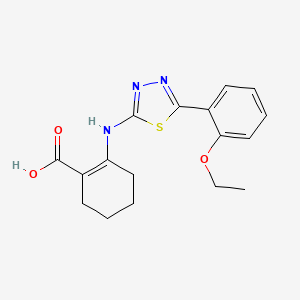
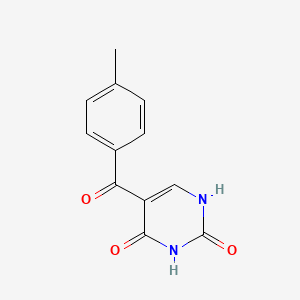
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
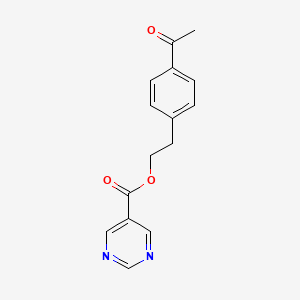
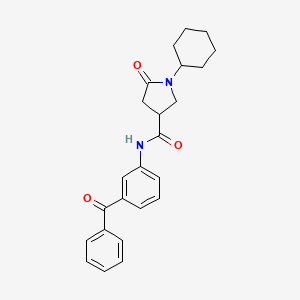
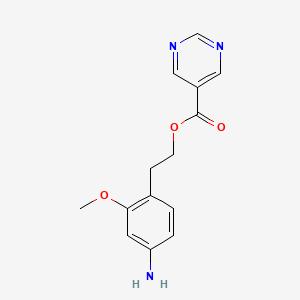
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
